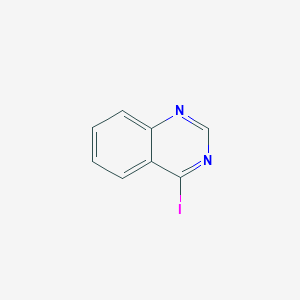

4-Iodoquinazoline

Descripción general

Descripción

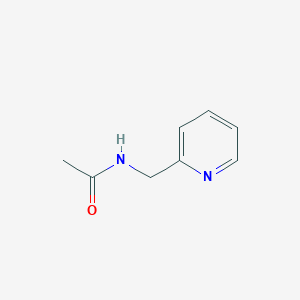

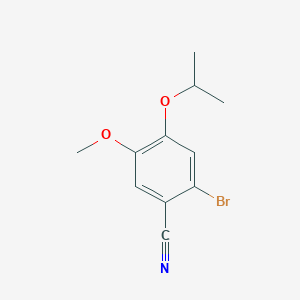

4-Iodoquinazoline is a halogenated heterocyclic compound that is part of the quinazoline family. Quinazolines are bicyclic compounds containing two nitrogen atoms in a fused benzene and pyrimidine ring. The iodine atom at the 4-position of the quinazoline ring can significantly influence the compound's reactivity and biological activity, making it a valuable intermediate in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of quinazoline derivatives, including those with iodine substituents, can be achieved through various methods. One approach involves a palladium-catalyzed reaction of 2-iodoarylcarbodiimide, isocyanide, and phosphite, leading to the formation of 4-imino-3,4-dihydroquinazolin-2-ylphosphonates in moderate to good yields . Another method includes the solid-phase synthesis of 2,4-diaminoquinazolines, which can be further functionalized to create diverse quinazoline derivatives . Additionally, iodine has been used as a catalyst in the one-pot synthesis of 3,4-dihydroquinazolin-4-ones from anthranilic acids, ortho esters, and amines under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 4-iodoquinazoline consists of a quinazoline core with an iodine atom attached to the fourth position. This substitution can significantly affect the electronic properties of the molecule, potentially enhancing its ability to interact with biological targets or participate in chemical reactions. The presence of the iodine atom also makes the compound a useful building block for further chemical modifications, such as nucleophilic substitution or coupling reactions .

Chemical Reactions Analysis

4-Iodoquinazoline and its derivatives can undergo various chemical reactions due to the presence of the reactive iodine atom. For instance, halogenated quinazolines can be synthesized by diazotization of appropriate halogen-substituted 4-aminoquinolines followed by coupling with dimethylamine . The iodine atom in the quinazoline ring can also facilitate the synthesis of 4-iodoisoquinolin-1(2H)-ones through a dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodoquinazoline derivatives are influenced by the presence of the iodine atom. The iodine substitution increases the molecular weight and alters the lipophilicity of the compound, which can affect its solubility and stability. The electronic effects of the iodine atom can also impact the acidity and basicity of the nitrogen atoms in the quinazoline ring, potentially modifying the compound's reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Cyclization of N-(2-Cyanophenyl)benzamides : A study by Hachiya, Nagoshi, and Shimizu (2019) developed a method using titanium tetraiodide/trimethylsilyl iodide to synthesize 2-aryl-4-iodoquinazolines. This method also contributed to the formal synthesis of analgesic agents (Hachiya, Nagoshi, & Shimizu, 2019).

- Zinc-Mediated Intramolecular Transfer : Boulton, Fox, Hodgson, and Lennon (2005) described a zinc-mediated method for coupling acyl and imino groups to 4-aminoquinazoline, which was significant for synthesizing compounds like Pfizer’s UK-338,003 (Boulton, Fox, Hodgson, & Lennon, 2005).

Antimicrobial and Antifungal Properties

- Synthesis and Antifungal Activity : El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives with significant antifungal activities (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

- Antimicrobial Screening : Alafeefy et al. (2011) prepared 6-iodo-2-thienylquinazolin-4(3H)-one derivatives with broad-spectrum antimicrobial activity (Alafeefy, El-Azab, Mohamed, Bakhat, & Abdel-Hamid, 2011).

Applications in Cancer Research

- Kinase Inhibitors and Anticancer Agents : Das and Hong (2019) highlighted the use of 4-aminoquinazoline derivatives as specific kinase inhibitors, with applications in treating various cancers (Das & Hong, 2019).

- Cytotoxic Properties Against Cancer Cell Lines : Paumo, Makhafola, and Mphahlele (2016) synthesized polycarbo-substituted 4-anilinoquinazolines, evaluating their cytotoxicity against several cancer cell lines (Paumo, Makhafola, & Mphahlele, 2016).

Pharmacological Applications

- Apoptosis Induction and Anticancer Properties : Sirisoma et al. (2009) conducted a study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showing its potent apoptosis-inducing capability and effectiveness in cancer models (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).

Safety And Hazards

While specific safety and hazard information for 4-Iodoquinazoline is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, one should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions in the research of 4-Iodoquinazoline and its derivatives involve the design, optimization, adaptation, and investigation of more powerful and selective dual VEGFR-2/EGFRT790M inhibitors with higher antitumor activity . This includes the development of new cancer therapeutics that target signaling pathways and cancer-specific molecules .

Propiedades

IUPAC Name |

4-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSRYRNFSYDEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodoquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B1335835.png)

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)